Pyren-1-ylmethylene-hydrazine

Description

Contextualization within Hydrazone and Pyrene (B120774) Chemistry

Pyren-1-ylmethylene-hydrazine is chemically classified as a hydrazone. Hydrazones are a class of organic compounds characterized by the structure R1R2C=NNH2. nih.gov They are typically formed through the condensation reaction of a ketone or aldehyde with hydrazine (B178648). tsijournals.com The chemistry of hydrazones is rich and versatile, owing to the presence of the azomethine group (-C=N-), which can participate in various chemical transformations and coordination with metal ions. researchgate.netdergipark.org.tr Hydrazone derivatives are widely utilized in organic synthesis and have been investigated for a broad spectrum of applications due to their diverse biological and physicochemical properties. nih.govtsijournals.com

The other key component of this compound is the pyrene moiety. Pyrene (C16H10) is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings, which form a flat aromatic system. wikipedia.org A notable characteristic of pyrene is its strong fluorescence, with a high quantum yield and a long fluorescence lifetime. wikipedia.org This intrinsic fluorescence is sensitive to the local environment, making pyrene and its derivatives valuable as fluorescent probes in various chemical and biological systems. wikipedia.org The incorporation of the pyrene unit into molecular structures is a common strategy for developing new fluorescent materials and sensors. rsc.org

Significance of Pyrene-based Schiff Bases in Contemporary Research

This compound is a specific example of a pyrene-based Schiff base. Schiff bases, which contain the imine or azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. researchgate.netnih.gov When the amine is hydrazine or a substituted hydrazine, the resulting Schiff base is a hydrazone.

The combination of the pyrene fluorophore with the Schiff base functionality has led to the development of a significant class of compounds with diverse applications in modern research. nih.gov Pyrene-based Schiff bases are of particular interest due to their potential as chemosensors for the detection of various metal ions and anions. nih.gov Their fluorescence properties can be modulated upon binding with specific analytes, leading to a measurable signal. mdpi.com For instance, pyrene-based Schiff bases have been reported as selective chemosensors for Fe(III), Cu(II), Al3+, and Ga3+. nih.gov

Furthermore, the unique photophysical properties of these compounds, such as aggregation-induced emission (AIE), have opened up possibilities for their use in bioimaging and as materials for organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The incorporation of the pyrene moiety can also enhance the biological activities of Schiff bases, leading to investigations into their potential as anticancer and antimicrobial agents. nih.govacs.orgrsc.org The versatility in the design and synthesis of pyrene-based Schiff bases allows for the fine-tuning of their electronic and steric properties to suit specific applications. researchgate.net

Structural Overview and Nomenclature of this compound

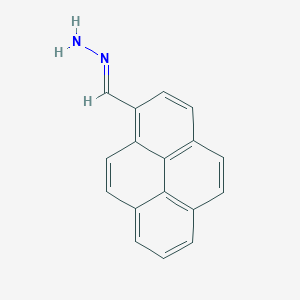

The chemical structure of this compound consists of a pyrene ring connected to a hydrazine group through a methylene (B1212753) bridge, forming the characteristic azomethine linkage of a hydrazone.

Structural Formula: C17H12N2 nih.gov

The systematic IUPAC name for this compound is (E)-pyren-1-ylmethylidenehydrazine. nih.gov It is also commonly referred to by other synonyms in chemical literature and databases.

| Property | Value |

| Molecular Formula | C17H12N2 |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | (E)-pyren-1-ylmethylidenehydrazine |

| CAS Number | 76465-53-7 |

Data sourced from PubChem CID 5377088 nih.gov

The presence of the extensive π-conjugated system of the pyrene ring, coupled with the lone pair of electrons on the nitrogen atoms of the hydrazone group, is responsible for the compound's distinct electronic and photophysical properties. The geometry of the C=N double bond can exist as E/Z isomers, with the E isomer generally being more stable.

Structure

3D Structure

Properties

CAS No. |

76465-53-7 |

|---|---|

Molecular Formula |

C17H12N2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

(E)-pyren-1-ylmethylidenehydrazine |

InChI |

InChI=1S/C17H12N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H,18H2/b19-10+ |

InChI Key |

AIYIPTFRVFQOMC-VXLYETTFSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=N/N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=NN |

Origin of Product |

United States |

Synthetic Methodologies for Pyren 1 Ylmethylene Hydrazine and Its Derivatives

General Principles of Hydrazone Synthesis

Hydrazone formation is fundamentally a condensation reaction between a carbonyl compound (an aldehyde or ketone) and hydrazine (B178648) or its derivatives. The reaction typically proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.

Role of Catalysts in Condensation Pathways

The rate of hydrazone formation can be significantly influenced by catalysts. The reaction is often acid-catalyzed, with the optimal pH typically falling in a weakly acidic range (pH 4-6).

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. However, at very low pH, the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and thus inhibiting the reaction. Glacial acetic acid is a commonly used catalyst for this purpose. tandfonline.com

Nucleophilic Catalysis: Certain organic molecules, such as aniline (B41778) and its derivatives, can also catalyze hydrazone formation. This type of catalysis involves the initial formation of a more reactive imine intermediate with the catalyst, which is then displaced by the hydrazine to form the final hydrazone product. Research has shown that compounds like anthranilic acids and aminobenzoic acids can be superior catalysts to aniline, enhancing reaction rates significantly even at neutral pH.

Below is a table summarizing various catalytic systems used in hydrazone synthesis.

| Catalyst Type | Example(s) | Typical Conditions | Key Advantages |

| Acid Catalyst | Acetic Acid, H₂SO₄ | Weakly acidic medium (pH 4-6) | Increases electrophilicity of the carbonyl carbon. |

| Organocatalyst | Aniline, 5-Methoxyanthranilic Acid | Neutral pH | Effective for bioconjugation; avoids harsh acidic conditions. |

| Heterogeneous | MgO Nanoparticles | Solvent-free, ultrasonic | Green chemistry approach, easy catalyst removal. |

Specific Synthetic Routes to Pyren-1-ylmethylene-hydrazine

The primary and most direct method for synthesizing this compound involves the condensation of its corresponding aldehyde precursor with hydrazine.

Condensation of 1-Pyrenecarboxaldehyde (B26117) with Hydrazine

The standard synthesis of this compound is achieved through the direct condensation of 1-Pyrenecarboxaldehyde with hydrazine hydrate (B1144303). The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of a weak acid, like acetic acid, is often added to facilitate the reaction. The mixture is usually heated under reflux to drive the reaction to completion. Upon cooling, the product often precipitates from the solution and can be isolated by filtration, yielding a solid product.

The table below outlines a typical reaction setup for this synthesis.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions |

| 1-Pyrenecarboxaldehyde | Hydrazine Hydrate | Ethanol | Acetic Acid (catalytic) | Reflux |

Alternative Synthetic Approaches

While direct condensation is the most common route, alternative methods can be envisaged for the synthesis of this compound. One such method is a hydrazone exchange reaction. In this approach, the N,N-dimethylhydrazone of 1-pyrenecarboxaldehyde could be synthesized first. This intermediate can then be treated with anhydrous hydrazine. The exchange reaction displaces the N,N-dimethylhydrazine to yield the simpler, N-unsubstituted this compound. This method can be advantageous for obtaining pure products, as the formation of azine byproducts is often minimized under these conditions.

Synthesis of Key this compound Derivatives

The chemical structure of this compound allows for the synthesis of various derivatives through reactions targeting the terminal -NH₂ group or the C=N bond. These derivatives can have tailored electronic and structural properties.

Acylhydrazones: One important class of derivatives is the acylhydrazones. These are synthesized by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. This reaction forms a more complex structure where an acyl group (R-C=O) is attached to the terminal nitrogen. For example, (E)-3,4,5-tris(dodecyloxy)-N'-(pyren-1-ylmethylene)benzohydrazide is a known pyrene-based acylhydrazone. nih.govacs.org The synthesis involves a Schiff base reaction methodology. nih.govacs.org Another pyrene-acylhydrazone was synthesized via an efficient one-step condensation reaction for use as a fluorescent probe. nih.gov

Azines: Symmetrical azines are compounds with the general structure R₂C=N-N=CR₂. The corresponding azine of this compound would be formed by reacting two equivalents of 1-Pyrenecarboxaldehyde with one equivalent of hydrazine. tandfonline.comwikipedia.org Alternatively, an existing hydrazone can react with another equivalent of the aldehyde to form the azine. tandfonline.com This reaction is typically performed under similar conditions to the initial hydrazone synthesis, often by adjusting the stoichiometry of the reactants. tandfonline.com

N-Substituted Hydrazones: Further reaction of the terminal amine group with other electrophiles can lead to a wide range of N-substituted derivatives. For instance, reacting this compound with S-substituted dithiocarbazates leads to the formation of N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid esters. nih.gov This highlights the versatility of the hydrazone functional group in creating more complex molecular architectures.

The following table summarizes the synthesis of key derivative classes from this compound.

| Derivative Class | Required Reagent(s) | General Reaction Type |

| Acylhydrazone | Acyl Chloride or Anhydride | Acylation |

| Azine | 1-Pyrenecarboxaldehyde | Condensation |

| Hydrazinecarbodithioates | Carbon Disulfide, Alkyl Halide | Addition/Alkylation |

Dithiocarbazate-Functionalized Pyrene-Hydrazones (e.g., N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl/benzyl (B1604629) ester)

The synthesis of dithiocarbazate-functionalized pyrene-hydrazones typically begins with the preparation of a dithiocarbazate salt. This is achieved by reacting hydrazine hydrate with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solution. The resulting potassium dithiocarbazate is then S-alkylated using an appropriate alkyl or benzyl halide (e.g., methyl iodide or benzyl chloride) to yield the corresponding S-methyl or S-benzyl dithiocarbazate.

The final step involves the condensation of the S-substituted dithiocarbazate with 1-pyrenecarboxaldehyde. This reaction is generally carried out in a suitable solvent like ethanol, often with catalytic amounts of acid, to facilitate the formation of the Schiff base, yielding the target N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl or benzyl ester. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization from a suitable solvent.

Table 1: Synthesis of Dithiocarbazate-Functionalized Pyrene-Hydrazones

| Starting Materials | Reagents | Product | Key Reaction Type |

|---|---|---|---|

| Hydrazine hydrate, Carbon disulfide, Alkyl/Benzyl halide | KOH, Ethanol | S-Alkyl/Benzyl dithiocarbazate | Nucleophilic addition and S-alkylation |

Pyrene-Hydrazide Derivatives (e.g., Nicotinic Acid Pyren-1-ylmethylene-hydrazide)

The synthesis of pyrene-hydrazide derivatives, such as Nicotinic Acid Pyren-1-ylmethylene-hydrazide, is a two-step process. First, a hydrazide is synthesized. For instance, nicotinic acid hydrazide is prepared from the corresponding ester, methyl nicotinate, by reaction with hydrazine hydrate in a solvent like ethanol under reflux. pharmascholars.comgoogle.comresearchgate.net

The second step is the condensation of the synthesized hydrazide with 1-pyrenecarboxaldehyde. pharmascholars.comnih.gov This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid (e.g., acetic acid or lemon juice as a natural catalyst) to promote the formation of the hydrazone linkage. pharmascholars.comresearchgate.net The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. pharmascholars.com Upon completion, the product often precipitates from the solution and can be collected by filtration and purified by recrystallization. pharmascholars.com

Table 2: Synthesis of Nicotinic Acid Pyren-1-ylmethylene-hydrazide

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Methyl nicotinate, Hydrazine hydrate | Ethanol, Reflux | Nicotinic acid hydrazide |

Bis(pyren-1-ylmethylene)hydrazine and Other Dimeric Structures

Bis(pyren-1-ylmethylene)hydrazine, an azine derivative, is synthesized through the condensation of hydrazine with two equivalents of 1-pyrenecarboxaldehyde. nih.govsciforum.net This reaction is typically performed in a suitable solvent such as ethanol or methanol. The reaction can be catalyzed by a small amount of acid. researchgate.net In some instances, heterogeneous catalysts have also been employed for the synthesis of similar azine derivatives, offering advantages such as ease of separation and catalyst reusability. sciforum.net The reaction of hydrazine hydrate with two equivalents of an appropriate ketone or aldehyde leads to the formation of the corresponding ketazine or aldazine. sciforum.net The product, bis(pyren-1-ylmethylene)hydrazine, often precipitates from the reaction mixture and can be purified by filtration and washing with a suitable solvent. The formation of this dimeric structure has been confirmed by single-crystal X-ray diffraction. nih.gov

Thioamide-Functionalized Pyrene-Hydrazones (e.g., (E)-N-((E)-pyren-1-ylmethylene)-2-(pyren-1-ylmethylene)hydrazine-1-carbothioamide)

The synthesis of thioamide-functionalized pyrene-hydrazones involves the reaction of a hydrazine derivative with a thiocarbonyl-containing compound. For a compound like (E)-N-((E)-pyren-1-ylmethylene)-2-(pyren-1-ylmethylene)hydrazine-1-carbothioamide, a multi-step synthesis is required. A potential route involves the initial formation of a thiosemicarbazide (B42300) derivative which is then further reacted. For simpler thioamide-functionalized hydrazones, a common method is the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone. For instance, reacting 1-pyrenecarboxaldehyde with thiosemicarbazide in a suitable solvent like ethanol, often with an acid catalyst, would yield (E)-2-(pyren-1-ylmethylene)hydrazine-1-carbothioamide. The synthesis of more complex structures may involve the reaction of a hydrazine derivative with a thioacylating agent.

Pyrazole-Functionalized Pyrene-Hydrazones (e.g., (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one)

The synthesis of pyrazole-functionalized pyrene-hydrazones can be achieved through various synthetic routes. One common approach involves the cyclization of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent. For the specific target, (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one, a plausible pathway involves the initial formation of a pyrazolone (B3327878) ring followed by functionalization.

A general method for the synthesis of 5-amino-2,4-dihydro-3H-pyrazol-3-ones involves the reaction of a carboxyimidate salt with hydrazine hydrate. nih.gov The carboxyimidate can be prepared from the corresponding cyanoacetate. nih.gov Following the formation of the 5-aminopyrazolone, it can then be condensed with 1-pyrenecarboxaldehyde to introduce the pyren-1-ylmethylene moiety. This condensation reaction is typically carried out in a suitable solvent, and the progress can be monitored by TLC. jmchemsci.comnih.gov

Table 3: Plausible Synthetic Route for (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one

| Step | Starting Materials | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ethyl cyanoacetate | Ethanol, HCl | Ethyl 2-cyanoacetimidate hydrochloride |

| 2 | Ethyl 2-cyanoacetimidate hydrochloride, Hydrazine hydrate | Base | 5-amino-2,4-dihydro-3H-pyrazol-3-one |

Organotin Sulfide (B99878) Cluster Reactions Incorporating Pyrene-Hydrazine Moieties

The incorporation of pyrene-hydrazine moieties into organotin sulfide clusters involves the reaction of a functionalized organotin sulfide cluster with a pyrene-containing hydrazine derivative. Typically, a keto-functionalized organotin sulfide cluster, such as [(R¹Sn)₄S₆] where R¹ contains a ketone group, is reacted with a pyrene-functionalized hydrazide. figshare.com This condensation reaction forms a hydrazone linkage, thereby covalently attaching the pyrene (B120774) moiety to the cluster. rsc.org The reaction conditions are generally mild, and the resulting pyrene-terminated organotin sulfide compounds can be isolated and characterized. nih.gov The synthesis of pyrene-terminated organotin sulfide compounds has been reported from the reactions of hydrazone-functionalized organotin sulfide clusters with 1-pyrenecarboxaldehyde. nih.gov

Reaction Monitoring and Purification Techniques

The synthesis of this compound and its derivatives requires careful monitoring to ensure the completion of the reaction and to determine the purity of the product. Thin-layer chromatography (TLC) is a commonly used technique for this purpose. pharmascholars.comjmchemsci.comnih.govacs.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light due to the fluorescent nature of the pyrene moiety. acs.org

Once the reaction is complete, the crude product needs to be purified. Common purification techniques for hydrazone derivatives include:

Recrystallization: This is a widely used method for purifying solid products. pharmascholars.comresearchgate.net The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Common solvents for recrystallization of hydrazones include ethanol, methanol, and mixtures of solvents like hexane (B92381) and ethyl acetate. researchgate.net

Column Chromatography: For compounds that are difficult to purify by recrystallization, silica (B1680970) gel column chromatography is a powerful technique. acs.orgnih.gov A solution of the crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of the desired product.

Trituration: For oily products or those that are difficult to crystallize, trituration with a non-polar solvent like n-hexane can induce solidification and remove soluble impurities. researchgate.net

The choice of purification method depends on the physical properties of the compound, such as its solubility and crystallinity, as well as the nature of the impurities present.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl ester |

| N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid benzyl ester |

| Nicotinic Acid Pyren-1-ylmethylene-hydrazide |

| Bis(pyren-1-ylmethylene)hydrazine |

| (E)-N-((E)-pyren-1-ylmethylene)-2-(pyren-1-ylmethylene)hydrazine-1-carbothioamide |

| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one |

| (E)-2-(pyren-1-ylmethylene)hydrazine-1-carbothioamide |

| 1-Pyrenecarboxaldehyde |

| Hydrazine hydrate |

| Carbon disulfide |

| Potassium hydroxide |

| Methyl iodide |

| Benzyl chloride |

| Methyl nicotinate |

| Nicotinic acid hydrazide |

| Thiosemicarbazide |

| Ethyl cyanoacetate |

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used extensively to monitor the progress of organic reactions. libretexts.orgaga-analytical.com.pl It allows chemists to qualitatively assess the consumption of starting materials and the formation of products over time. libretexts.org For the synthesis of this compound, which typically involves the condensation reaction between 1-pyrenecarboxaldehyde and hydrazine hydrate, TLC is an indispensable tool.

The process involves spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals. researchgate.net A standard TLC setup for monitoring this reaction would utilize a silica gel plate as the stationary phase, owing to the polar nature of the reactants and products. aga-analytical.com.pl The mobile phase, or eluent, is a crucial component and is typically a mixture of solvents. researchgate.net The selection of an appropriate solvent system is determined by trial and error to achieve optimal separation of the starting materials (1-pyrenecarboxaldehyde and hydrazine) from the desired product (this compound) and any potential byproducts. rochester.edu A common mobile phase for such aromatic compounds could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. researchgate.netnih.gov

To effectively monitor the reaction, a three-lane spotting pattern is often employed on the TLC plate:

Lane 1 (Reference): A spot of the limiting reactant (e.g., 1-pyrenecarboxaldehyde). libretexts.orgrochester.edu

Lane 2 (Co-spot): A spot of the limiting reactant with the reaction mixture spotted directly on top of it. libretexts.orgrochester.edu This lane helps to confirm the identity of the starting material spot in the reaction mixture. rochester.edu

Lane 3 (Reaction Mixture): A spot of the ongoing reaction mixture. libretexts.orgrochester.edu

After spotting, the plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the mixture based on their differential adsorption to the silica gel and solubility in the solvent. aga-analytical.com.pl Because pyrene derivatives are fluorescent, the spots can be easily visualized under a UV lamp. acs.org The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.org The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org

Table 1: Example TLC Monitoring Data

| Time Point | Reactant Spot Intensity (Lane 3) | Product Spot Intensity (Lane 3) | Reaction Status |

| t = 0 min | High | None | Not Started |

| t = 30 min | Medium | Low | In Progress |

| t = 60 min | Low | Medium | In Progress |

| t = 120 min | None | High | Complete |

Recrystallization and Filtration Methods

Once TLC analysis indicates that the reaction is complete, the crude this compound product must be purified. Recrystallization is a common and effective technique for purifying solid organic compounds. libretexts.org This method is based on the principle that the solubility of most solids increases with temperature. libretexts.org

The purification process begins with the selection of a suitable solvent. An ideal recrystallization solvent will dissolve the crude product (including impurities) at a high temperature but not at a low temperature. libretexts.org For a compound like this compound, solvents such as ethanol or a mixture of ethanol and water could be effective. The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. libretexts.org

This hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath. libretexts.org As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. libretexts.org The impurities, which are present in smaller quantities, tend to remain dissolved in the cold solvent. libretexts.org The slow rate of cooling is important as it promotes the formation of larger, purer crystals. libretexts.org

After crystallization is complete, the purified crystals are separated from the solvent (which now contains the dissolved impurities) by filtration. libretexts.orgnih.gov Vacuum filtration is typically used for this step as it is more efficient than gravity filtration for separating solids from liquids. libretexts.org The crystals are collected on a filter paper in a Buchner funnel, and the remaining solvent is drawn through by suction. libretexts.org The collected crystals are then washed with a small amount of cold solvent to remove any remaining impurities adhering to their surface. Finally, the pure crystals of this compound are dried to remove any residual solvent. libretexts.orgnih.gov

Table 2: Solvent Selection for Recrystallization

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

| Water | Insoluble | Insoluble | Poor |

| Ethanol | Sparingly Soluble | Soluble | Good |

| Hexane | Insoluble | Sparingly Soluble | Poor |

| Ethyl Acetate | Soluble | Very Soluble | Poor |

| Ethanol/Water | Sparingly Soluble | Soluble | Potentially Good |

Advanced Spectroscopic and Structural Characterization of Pyren 1 Ylmethylene Hydrazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms within the Pyren-1-ylmethylene-hydrazine molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrene (B120774) ring, the methylene-hydrazine moiety, and the amine group.

The aromatic protons of the pyrene core typically resonate in the downfield region of the spectrum, generally between δ 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The complex splitting patterns observed in this region arise from spin-spin coupling between adjacent protons, providing valuable information about their relative positions on the pyrene ring.

The proton of the azomethine group (-CH=N-) is expected to appear as a singlet in the range of δ 8.0-9.5 ppm. The exact chemical shift can be influenced by the solvent and the electronic environment. The protons of the terminal amino group (-NH₂) of the hydrazine (B178648) moiety would likely produce a broad singlet, the chemical shift of which can vary significantly depending on factors such as solvent, concentration, and temperature. This signal may appear in a wide range, typically between δ 4.0 and 8.0 ppm.

Table 1: Illustrative ¹H NMR Data for this compound This table is a representation based on typical chemical shifts for similar structural motifs.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 - 9.0 | m | Aromatic protons (Pyrene) |

| ~7.8 - 8.4 | m | Aromatic protons (Pyrene) |

| ~8.2 | s | -CH=N- |

| ~5.0 | br s | -NH₂ |

m = multiplet, s = singlet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will display a series of signals corresponding to the carbon atoms of the pyrene ring and the methylene-hydrazine group.

The carbon atoms of the polycyclic aromatic pyrene system will resonate in the aromatic region, typically between δ 120 and 135 ppm. The quaternary carbons within the pyrene framework will generally show weaker signals compared to the protonated carbons. The carbon of the azomethine group (-CH=N-) is expected to appear further downfield, usually in the range of δ 140-160 ppm, due to the electronegativity of the adjacent nitrogen atom.

Table 2: Illustrative ¹³C NMR Data for this compound This table is a representation based on typical chemical shifts for similar structural motifs.

| Chemical Shift (δ, ppm) | Assignment |

| ~122 - 132 | Aromatic carbons (Pyrene) |

| ~124 - 131 | Quaternary aromatic carbons (Pyrene) |

| ~150 | -CH=N- |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-H bonds.

A key feature in the IR spectrum would be the stretching vibration of the azomethine group (C=N), which typically appears in the region of 1600-1650 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to produce one or two bands in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the pyrene ring are anticipated to be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Illustrative IR Absorption Data for this compound This table is a representation based on typical vibrational frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3350 - 3250 | N-H stretch (-NH₂) |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1620 | C=N stretch (imine) |

| ~1600 - 1450 | Aromatic C=C stretch |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

Table 4: Illustrative ESI-MS Data for this compound This table is a representation based on the expected molecular formula C₁₇H₁₂N₂.

| m/z (calculated) | Ion |

| 245.1073 | [M+H]⁺ |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, the molecular ion peak at m/z 244 would be expected. Common fragmentation pathways could involve the cleavage of the N-N bond or the loss of small neutral molecules.

Table 5: Illustrative EI-MS Fragmentation Data for this compound This table represents plausible fragmentation patterns.

| m/z | Possible Fragment |

| 244 | [M]⁺ |

| 229 | [M-NH]⁺ |

| 215 | [M-N₂H]⁺ |

| 202 | [C₁₆H₁₀]⁺ (Pyrene cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise mass determination and elemental composition confirmation of novel compounds. For this compound, HRMS provides unambiguous verification of its molecular formula, C₁₇H₁₂N₂. The calculated monoisotopic mass of this compound is 244.10005 Da. mdpi.com

In HRMS analysis, particularly with techniques like electrospray ionization (ESI), the molecule can be observed in various adducted forms. The high mass accuracy of HRMS allows for the confident identification of these species. The predicted mass-to-charge ratios (m/z) for common adducts of this compound are instrumental in interpreting the mass spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 245.10733 |

| [M+Na]⁺ | 267.08927 |

| [M+K]⁺ | 283.06321 |

| [M+NH₄]⁺ | 262.13387 |

| [M-H]⁻ | 243.09277 |

Data sourced from PubChem CID 5377088. mdpi.com

The experimental HRMS spectrum of a synthesized pyrene-based Schiff base would be expected to show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at approximately m/z 245.1073, with a mass accuracy typically within 5 ppm. The observation of this ion, along with other potential adducts, and the correlation of their measured masses with the theoretical values, serves as definitive structural proof of this compound.

Electronic Absorption and Emission Spectroscopy

The electronic absorption properties of this compound are dictated by the extensive π-conjugated system of the pyrene moiety and the electronic characteristics of the hydrazone group. The UV-Vis absorption spectrum of pyrene-based Schiff bases and hydrazones typically displays intense absorption bands corresponding to various electronic transitions. colostate.edunih.gov

The spectrum is generally characterized by two main types of transitions: π–π* and n–π. The π–π transitions, which are typically of high intensity (large molar extinction coefficients, ε > 10⁴ L mol⁻¹ cm⁻¹), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyrene ring and the C=N double bond. nih.govresearchgate.net These transitions are responsible for the strong absorption bands observed in the UV and near-visible regions. For instance, in similar pyrene-functionalized imines, distinct absorption bands attributed to π–π* transitions have been observed at around 315 nm. nih.gov Other related pyrene-Schiff base systems show these transitions in the 209-274 nm and 363-379 nm ranges. colostate.edu

The n–π* transitions involve the excitation of a non-bonding electron from the nitrogen atoms of the hydrazone group to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π–π* transitions and are often observed as longer-wavelength shoulders or distinct bands in the spectrum. nih.gov In comparable pyrene derivatives, these n–π* transitions have been assigned to bands at longer wavelengths, such as 395 nm and 420 nm. nih.gov The polarity of the solvent can influence the position of these bands; n–π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity.

| Transition Type | Typical Wavelength Range (nm) | Description |

| π–π | 200–400 | High-intensity absorptions arising from the conjugated pyrene and imine system. |

| n–π | 350–450 | Lower-intensity absorptions involving non-bonding electrons on the nitrogen atoms of the hydrazone moiety. |

The extended π-conjugation in this compound, as confirmed by DFT calculations on analogous structures, is the primary factor governing its electronic absorption characteristics. researchgate.net

This compound is expected to be a fluorescent molecule, a property largely derived from the pyrene core, which is a well-known fluorophore. The steady-state fluorescence spectrum provides information about the emission properties, including the emission maxima, quantum yield, and Stokes shift.

The fluorescence of pyrene and its derivatives is highly sensitive to the local environment. In dilute solutions, pyrene typically exhibits a structured monomer emission with characteristic vibronic bands. However, at higher concentrations, pyrene derivatives are known to form excimers (excited-state dimers) through π-π stacking interactions, resulting in a broad, structureless, and red-shifted emission band, often appearing around 480 nm. researchgate.netacs.org The formation of an excimer is a key feature in many pyrene-based systems and is indicative of molecular aggregation.

The emission properties of pyrene-hydrazones can also be significantly affected by the solvent polarity, a phenomenon known as solvatochromism. mdpi.comrsc.org This is often due to an intramolecular charge transfer (ICT) character in the excited state. Furthermore, some pyrene-based Schiff bases and hydrazones exhibit aggregation-induced emission (AIE), where the fluorescence intensity is significantly enhanced in the aggregated state or in poor solvents. researchgate.net This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated form, which suppresses non-radiative decay pathways.

For some pyrene-based hydrazones, the emission has been shown to be dependent on the excitation wavelength, which is a deviation from Kasha's rule. nih.gov This can result in multi-colored emissions depending on the excitation energy provided.

Time-resolved fluorescence spectroscopy is employed to measure the excited-state lifetime (τ) of a fluorophore, providing insights into the dynamics of the excited state and the various de-excitation pathways. Pyrene and its derivatives are known for their relatively long fluorescence lifetimes, which can be in the order of tens to hundreds of nanoseconds in deoxygenated solutions. colostate.edumdpi.com

For this compound, the fluorescence lifetime would be a key parameter in understanding its photophysical behavior. The lifetime of the pyrene monomer emission is expected to be significantly different from that of the excimer emission. The decay kinetics of the monomer often show a corresponding rise time in the excimer decay, providing direct evidence of the excimer formation process.

Fluorescence lifetime measurements are also crucial for distinguishing between different quenching mechanisms. For instance, in the presence of a quencher, dynamic quenching (collisional) will decrease the fluorescence lifetime, whereas static quenching (formation of a non-fluorescent ground-state complex) will not affect the lifetime of the uncomplexed fluorophore. In studies of pyrene-functionalized systems, time-resolved measurements have been used to confirm the contributions of both static and dynamic quenching. nih.gov The fluorescence lifetime of pyrene derivatives can be influenced by various factors, including solvent, temperature, and the presence of quenchers like molecular oxygen. colostate.edursc.org

Morphological and Microscopic Characterization

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of nanoscale structures. For compounds like this compound, which have a propensity to self-assemble and aggregate due to the planar nature of the pyrene moiety, TEM can provide direct evidence of the size and shape of these aggregates.

Studies on related pyrene-based derivatives have shown that these molecules can form various aggregate morphologies depending on the conditions, such as solvent composition and concentration. TEM studies have revealed the formation of dot-shaped nano-aggregates with diameters in the range of 2–6 nm. nih.gov In other systems, the self-assembly of pyrene derivatives has led to the formation of different structures, including nanofibers and sheet-like morphologies with dimensions ranging from 5–10 nm in width and 20–100 nm in length. nih.govresearchgate.net

For this compound, TEM analysis would be expected to reveal the nature of its self-assembled structures, particularly in solvent systems that promote aggregation (e.g., in aqueous mixtures where AIE might be observed). The morphology of these aggregates, whether spherical, fibrillar, or lamellar, is dictated by the intermolecular forces, such as π-π stacking and hydrogen bonding, that govern the self-assembly process.

Confocal Microscopy for Self-Assembled Structures

Confocal microscopy is a powerful tool for visualizing the morphology and spatial organization of self-assembled structures of pyrene-based systems in solution. For derivatives of this compound, this technique offers direct evidence of aggregation and the formation of higher-order structures. ias.ac.in

In a study of a closely related compound, (Z)-1-(2,4-dinitrophenyl)-2-(pyren-1-ylmethylene)hydrazine, confocal laser scanning microscopy was employed to investigate its self-assembly in a dimethylformamide (DMF)/water mixture. researchgate.net The analysis revealed the formation of distinct spherical, vesicular supramolecular assemblies. ias.ac.inresearchgate.net To prepare samples for analysis, a stock solution of the compound in DMF is typically diluted and then induced to aggregate by the addition of a poor solvent like water. researchgate.net

The confocal imaging, often performed with an excitation wavelength suitable for the pyrene fluorophore (e.g., 431 nm), allows for the precise visualization and characterization of these self-assembled structures. ias.ac.in The resulting images can provide detailed information on the morphology and size distribution of the aggregates. For the aforementioned derivative, spherical aggregates with average diameters ranging from 500 to 650 nm were observed, confirming the compound's propensity to form well-defined vesicular structures in solution. ias.ac.in This methodology is directly applicable to this compound to explore its self-assembly behavior.

Interactive Data Table: Confocal Microscopy Parameters for a this compound Derivative

| Parameter | Value/Description | Reference |

| Compound | (Z)-1-(2,4-dinitrophenyl)-2-(pyren-1-ylmethylene)hydrazine | ias.ac.inresearchgate.net |

| Technique | Confocal Laser Scanning Microscopy | ias.ac.in |

| Solvent System | Dimethylformamide (DMF) / Water | researchgate.net |

| Excitation Wavelength (λex) | 431 nm | ias.ac.in |

| Observed Morphology | Spherical, Vesicular Aggregates | ias.ac.inresearchgate.net |

| Average Aggregate Size | 500 - 650 nm | ias.ac.in |

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Single crystal X-ray diffraction (SC-XRD) provides definitive information about the molecular structure and packing arrangement of crystalline solids. While the specific crystal structure of this compound is not publicly available, analysis of closely related pyrene-based imines and its precursor, 1-pyrenecarboxaldehyde (B26117), allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov

The crystal structure of a pyrene Schiff base, (E)-2-ethoxy-6((pyren-1-ylimino)methyl)phenol, reveals key structural features that are expected to be present in this compound. nih.gov The C=N imine bond length is typically around 1.28 Å, confirming the double bond character. nih.gov The pyrene moiety itself is expected to be nearly planar, though slight inclinations between the pyrene and other parts of the molecule can occur. nih.gov

The packing of molecules in the crystal lattice is governed by non-covalent interactions. In pyrene-containing structures, π-π stacking between the planar pyrene rings is a common and significant interaction that dictates the supramolecular assembly. researchgate.net Additionally, C-H···π interactions are often observed, further stabilizing the crystal structure. nih.gov The precursor, 1-pyrenecarboxaldehyde, crystallizes in the triclinic space group P-1, and its molecules are arranged in face-to-face slipped conformations. nih.govresearchgate.net A similar packing arrangement can be anticipated for this compound.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Characteristic | Basis of Prediction (Reference) |

| Crystal System | Monoclinic or Triclinic | nih.govmdpi.com |

| Space Group | e.g., P21/c or P-1 | nih.govmdpi.com |

| C=N Bond Length | ~1.28 Å | nih.gov |

| Molecular Geometry | Near-planar pyrene core, E/Z conformation at C=N bond | nih.gov |

| Dominant Intermolecular Interactions | π-π stacking, C-H···π interactions | nih.govresearchgate.net |

| Molecular Packing | "Head-to-tail" orientation, formation of pseudo-layers | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis serves as a crucial verification of the compound's purity and empirical formula following synthesis.

The molecular formula for this compound is C₁₇H₁₂N₂. researchgate.net Based on this formula, the theoretical elemental composition can be calculated. The verification of a synthesized batch of the compound would involve comparing the experimentally determined percentages of C, H, and N with these theoretical values. A close correlation between the experimental and calculated values confirms the identity and purity of the sample. For instance, elemental analysis performed on a newly synthesized pyrene-based Schiff base ligand (C₂₅H₁₉NO₂) showed experimental values that were in strong agreement with the calculated percentages, thus confirming its structure. nih.gov

Interactive Data Table: Elemental Composition of this compound (C₁₇H₁₂N₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 17 | 204.17 | 83.58 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.95 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.47 |

| Total | 244.29 | 100.00 |

Computational and Theoretical Investigations of Pyren 1 Ylmethylene Hydrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetic properties of molecules. imist.manih.gov By modeling the electron density, DFT can accurately predict molecular geometries, orbital energies, and reactivity indices. For hydrazine (B178648) derivatives, DFT calculations are typically performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. imist.manih.gov

Geometric optimization is a computational process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. nih.gov For Pyren-1-ylmethylene-hydrazine, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation. The process reveals a planar pyrene (B120774) ring system connected to a nearly planar methylene-hydrazine side chain. nih.govresearchgate.net The electronic structure analysis that follows optimization provides information on the distribution of electrons throughout the molecule, highlighting regions of high or low electron density which are crucial for understanding its chemical behavior. imist.ma

Table 1: Representative Optimized Geometric Parameters for Hydrazine Derivatives

This table shows typical bond lengths calculated using DFT for the core structure of hydrazine-containing compounds. The values represent the equilibrium geometry in the ground state.

| Parameter | Bond | Typical Calculated Bond Length (Å) |

|---|---|---|

| C-C (aromatic) | Pyrene Ring | 1.39 - 1.45 |

| C-H (aromatic) | Pyrene Ring | 1.08 - 1.10 |

| C=N | Imine | ~1.29 |

| N-N | Hydrazine | ~1.38 |

| C-C | Pyrene-Methylene | ~1.47 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. wikipedia.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. libretexts.orgresearchgate.net In this compound derivatives, the HOMO is typically localized on the electron-rich pyrene ring, while the LUMO is distributed across the conjugated system extending to the hydrazine moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation. The energy gap has significant implications for the molecule's potential applications in electronics and as a sensitizer (B1316253) in dye-sensitized solar cells. najah.edu

Table 2: Frontier Molecular Orbital Energies of a Pyrene-Hydrazine Derivative (PS1)

This table presents the calculated energies of the HOMO, LUMO, and the resulting energy gap for a related compound, N′-pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl ester (PS1). A smaller energy gap generally correlates with higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| EHOMO | -5.65 |

| ELUMO | -2.90 |

| Energy Gap (ΔE) | 2.75 |

Condensed Fukui indices simplify this by assigning a value to each atom, predicting its susceptibility to different types of attack:

fk+ : Predicts the site for a nucleophilic attack (attack by an electron-rich species).

fk- : Predicts the site for an electrophilic attack (attack by an electron-poor species).

fk0 : Predicts the site for a radical attack .

By calculating these indices for this compound, one can pinpoint the most reactive centers. For example, the nitrogen atoms of the hydrazine group are often predicted to be susceptible to electrophilic attack, while the imine carbon may be a site for nucleophilic attack. scielo.org.mx

Molecular Dynamics (MD) Simulations for Interaction Dynamics

Molecular Dynamics (MD) simulations are computational experiments that track the movements of atoms and molecules over time. mdpi.com This method provides a dynamic picture of molecular behavior, which is essential for understanding how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins. nih.govresearchgate.net An MD simulation starts with an initial configuration and calculates the forces on each atom, then uses these forces to predict their positions and velocities at a short time step later. nih.gov

By running simulations for nanoseconds or longer, researchers can observe conformational changes, binding events, and the stability of molecular complexes. mdpi.compensoft.net Key metrics analyzed from MD simulations include Root-Mean-Square Deviation (RMSD), which assesses the stability of a protein-ligand complex, and Root-Mean-Square Fluctuation (RMSF), which identifies flexible regions of the system. mdpi.com For instance, MD simulations have been used to study the dynamic behavior of pyrene derivatives when bound to proteins like Bovine Serum Albumin (BSA), revealing the stability of the binding over time. nih.gov

In Silico Modeling Approaches for Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict molecular interactions, with molecular docking being a primary tool. pensoft.netresearchgate.net Molecular docking predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a target receptor, typically a protein, to form a stable complex. researchgate.net The process involves sampling numerous possible conformations of the ligand within the protein's active site and scoring them based on binding energy. researchgate.net

These models are crucial for understanding the specific non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds : Formed between the hydrazine N-H groups and suitable acceptor atoms on the protein.

π-π Stacking : Occurs between the aromatic pyrene ring and aromatic amino acid residues like phenylalanine, tyrosine, or histidine. researchgate.net

Hydrophobic Interactions : Involving the nonpolar pyrene moiety and hydrophobic pockets within the protein. nih.gov

These simulations provide valuable insights into the binding mechanisms that are fundamental to fields like drug discovery and materials science. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. The analysis provides a detailed picture of how molecules pack together and which forces hold the crystal together. nih.govnih.gov

From the Hirshfeld surface, a 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts. najah.edu Each point on the plot corresponds to a specific pair of distances from the surface to the nearest atoms inside and outside. These plots allow for the quantitative decomposition of the crystal packing into contributions from various interaction types. For a pyrene-based system, the analysis typically reveals the dominance of H···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. nih.govresearchgate.net Significant contributions from C···H and C···C contacts are also observed, which correspond to C-H···π and π-π stacking interactions, respectively—both crucial for the stability of the crystal structure. nih.govresearchgate.net

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis

This table shows the percentage contribution of different intermolecular contacts to the total Hirshfeld surface area for a closely related compound, (E)-2-[(pyren-1-ylmethylidene)amino]ethanol. These values quantify the importance of each type of interaction in the crystal packing.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 56.4% | Represents van der Waals forces between hydrogen atoms. |

| C···H / H···C | 16.6% | Indicates C-H···π interactions. |

| C···C | 15.8% | Corresponds to π-π stacking interactions between aromatic rings. |

| O···H / H···O | 7.7% | Represents hydrogen bonding. |

| N···H / H···N | 2.5% | Indicates weak hydrogen bonding. |

Computational Thermodynamics and Energetic Profiles

Computational thermodynamics, primarily through Density Functional Theory (DFT), serves as a powerful tool to investigate the stability, reactivity, and energetic landscapes of this compound and related systems. These calculations provide quantitative data on key thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), which are crucial for understanding the feasibility and spontaneity of chemical processes.

DFT calculations have been instrumental in elucidating the energetic profiles of reactions involving hydrazine moieties, particularly in the context of graphene oxide (GO) reduction. By modeling the interactions between hydrazine and various oxygen-containing functional groups on GO (epoxides, hydroxyls, carbonyls), researchers can map out multi-step reaction pathways. rsc.org These studies reveal that the reduction process is a series of thermodynamically controlled steps. For instance, the initial protonation steps and the subsequent formation of intermediates like cis-diazine are evaluated based on their thermodynamic stabilities. rsc.org

Table 1: Example of Calculated Thermodynamic Data for a Reaction Step Note: The following data is illustrative of typical values obtained in DFT studies on related systems and not specific to this compound itself.

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Initial Adsorption of Hydrazine | -5.2 | -5.0 | +2.5 |

| First Proton Transfer | +15.8 | +15.5 | +16.1 |

| C-O Bond Cleavage | -35.1 | -35.4 | -34.8 |

| Water Molecule Formation | -45.0 | -45.2 | -40.1 |

This data allows for the construction of detailed potential energy surfaces, identifying transition states and activation barriers, which provides a complete thermodynamic and kinetic profile of the reaction.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the excited-state properties and predicting the spectroscopic behavior of molecules like this compound. It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net

The accuracy of TD-DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net Hybrid functionals, such as PBE0 and B3LYP, combined with appropriate basis sets like 6-31+G(d) or 6-311++G(d,p), have been shown to provide results that correlate well with experimental data for a wide range of organic molecules and transition metal complexes. researchgate.netresearchgate.netrsc.org For many systems, the calculated excitation energies are accurate to within 0.3 eV of experimental values. researchgate.net Statistical analysis of large sets of organic dyes has shown that with simple corrections, the mean absolute error for absorption and fluorescence wavelengths can be as low as 8-9 nm. researchgate.net

TD-DFT calculations provide insights into the nature of electronic transitions by analyzing the molecular orbitals involved. The theory can characterize transitions as π→π, n→π, or involving intramolecular charge transfer (ICT), based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) contributions. rsc.org This information is vital for understanding the photophysical properties of pyrene-based compounds, which are known for their strong fluorescence and sensitivity to the local environment.

Table 2: Comparison of Experimental vs. TD-DFT Calculated Excitation Energies Note: This table presents typical results for organic dyes to illustrate the accuracy of the TD-DFT method.

| Compound | Functional/Basis Set | Calculated λ_max (nm) | Experimental λ_max (nm) | ΔE (eV) |

|---|---|---|---|---|

| Ferrocene Derivative | TD-PBE0/6-311++G(d,p) | 435 | 440 | 0.03 |

| Coumarin 1 | PBE0/6-31+G(d) | 365 | 373 | -0.07 |

| Pyrazine Schiff Base | B3LYP/6-31G(d,p) | 410 | 415 | -0.04 |

Theoretical Elucidation of Reaction Mechanisms

Theoretical studies, predominantly using DFT, have been crucial in mapping the atomic-level mechanisms of graphene oxide (GO) reduction by hydrazine. arxiv.org This process is relevant as the hydrazine moiety in this compound can exhibit similar reactivity. The calculations show that hydrazine is effective at removing oxygen-containing functional groups, thereby restoring the sp²-hybridized carbon network of graphene. kaist.ac.kr

The reaction mechanism is complex and involves several pathways depending on the type and arrangement of oxygen groups on the GO surface. Carbonyl groups are found to react with hydrazine to form hydrazone complexes. nih.govresearchgate.net For epoxide groups, a common pathway involves two sequential protonation steps from hydrazine, leading to the formation of cis-diazine and water, and the elimination of the oxygen atom from the surface. rsc.org DFT calculations are used to determine the energy barriers for each step, providing a kinetic understanding of the reaction.

Furthermore, theoretical investigations have revealed that hydrazine treatment can lead to the incorporation of nitrogen atoms into the graphene lattice. kaist.ac.kr DFT calculations support the formation of stable five-membered pyrazole (B372694) or pyrazoline rings at the edges of the graphene sheets. kaist.ac.kr These nitrogen-containing structures are formed through reactions with edge carbonyl or other functional groups and have a significant impact on the electronic properties of the resulting material. kaist.ac.kr The proposed mechanisms are supported by comparing calculated outcomes with experimental data from techniques like solid-state NMR and XPS. kaist.ac.kr

Computational chemistry provides essential insights into the tautomeric and isomeric equilibria of hydrazine derivatives. For this compound, the relevant tautomerism is the hydrazone-azo equilibrium. More broadly in related hydrazide systems, a keto-enol type tautomerism (specifically, an amide-imidic acid or hydrazide-hydrazonol tautomerism) is a key phenomenon. researchgate.netwikipedia.org This involves the translocation of a proton from a nitrogen atom to the carbonyl oxygen. researchgate.net

DFT calculations are employed to determine the relative energies and, consequently, the relative stabilities of the different tautomeric forms. mdpi.com These calculations can predict which tautomer will be predominant in the gas phase and how the equilibrium shifts in different solvents by using solvation models like the Polarizable Continuum Model (PCM). For example, studies on pinene-bipyridine derivatives have shown that keto and enol tautomers can co-exist in comparable amounts in solvents like chloroform (B151607) and acetonitrile, a finding corroborated by theoretical predictions of their relative energies. mdpi.com The existence of specific tautomers can be confirmed by comparing calculated NMR chemical shifts with experimental spectra. mdpi.com

Table 3: Theoretically Predicted Relative Energies of Tautomers Note: The data is illustrative for a generic keto-enol tautomerism in a heterocyclic system.

| Tautomer | Solvent | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Keto Form | Chloroform | 0.00 | 65 |

| Enol Form | Chloroform | +0.5 | 35 |

| Keto Form | Acetonitrile | 0.00 | 55 |

| Enol Form | Acetonitrile | +0.2 | 45 |

The movement of protons within a molecule is a fundamental process that can be modeled computationally. In systems related to this compound, proton transfer is the core of tautomerization and can also occur in the electronically excited state, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net

Theoretical methods are used to map the potential energy surface (PES) along the proton transfer coordinate. researchgate.net By calculating the energy of the molecule as the proton moves from the donor to the acceptor atom, a profile of the reaction can be generated, revealing the energy barrier for the transfer. In the ground state, this barrier determines the rate of tautomerization.

In the excited state, the acidity and basicity of the donor and acceptor sites can change dramatically, often leading to a nearly barrierless proton transfer. Computational studies on N-acylsubstituted hydrazides have explored the potential for both single and double proton translocation upon photoexcitation. researchgate.net By analyzing the excited-state PES, it can be determined whether the ESIPT process is feasible and whether it occurs in a stepwise or concerted manner. These theoretical predictions are crucial for designing and understanding fluorescent probes and molecular switches whose function relies on controlling proton transfer dynamics. researchgate.net

Advanced Applications of Pyren 1 Ylmethylene Hydrazine and Its Derivatives

Fluorescent and Colorimetric Chemosensing Platforms

Derivatives of Pyren-1-ylmethylene-hydrazine have been successfully engineered as sophisticated chemosensing platforms. These molecules act as probes where the pyrene (B120774) unit serves as the fluorophore and the hydrazine (B178648) Schiff base component functions as the analyte recognition site. The interaction between the sensor and the target analyte modulates the electronic properties of the system, leading to a distinct and measurable optical response, such as the quenching ("turn-off") or enhancement ("turn-on") of fluorescence, or a visible color change.

The flexible coordination environment provided by the imine nitrogen and other potential donor atoms within the sensor's structure allows for the selective binding of various metal cations. This interaction rigidifies the molecular structure, alters the PET process, and results in a significant change in the fluorescence or absorption spectrum, enabling the detection of specific ions.

This compound derivatives have proven to be particularly effective in the detection of trivalent cations like Aluminium(III) and Bismuth(III). These ions are known to be environmentally and biologically significant.

A notable example is the chemosensor nicotinic acid pyren-1-ylmethylene-hydrazide , which demonstrates a dual-channel response to both Al³⁺ and Bi³⁺. nih.gov While the sensor itself is weakly fluorescent, the addition of Al³⁺ or Bi³⁺ induces a significant enhancement of its fluorescence intensity. nih.gov This "turn-on" response is attributed to the chelation of the metal ion, which inhibits the PET process from the nitrogen atom of the Schiff base to the pyrene unit and restricts the C=N isomerization, thereby promoting the radiative decay pathway. The interaction with these trivalent cations also leads to observable color changes. nih.gov

Another highly selective "turn-on" probe for Al³⁺ is dimethyl 5-((pyren-1-ylmethylene)amino)isophthalate (PAI) . The sensing mechanism for PAI involves the Al³⁺-induced breakage of the carbon-nitrogen double bond in the Schiff base structure. This chemical transformation results in a product without the PET property, leading to a strong fluorescence enhancement. nih.gov

The detection of divalent transition metal cations is a critical area of research due to their roles in biological systems and as environmental contaminants. Pyrene-based hydrazine derivatives have been extensively developed for this purpose.

A Schiff base ligand, (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) , functions as a highly selective "turn-off" fluorescent and colorimetric sensor for Copper(II) and Iron(II) ions. mdpi.com The presence of Cu²⁺ and Fe²⁺ leads to a noticeable quenching of the pyrene fluorescence. mdpi.com This quenching effect is due to the paramagnetic nature of Cu²⁺ and Fe²⁺, which, upon coordination with the PMDP ligand, facilitates non-radiative decay processes. mdpi.com

Similarly, the chemosensor 1-(pyren-1-yl)-N,N-bis-(pyridine-2-ylmethyl)methanamine has been synthesized for the selective colorimetric detection of Cu²⁺ and Fe³⁺. The binding of these ions causes significant changes in the UV-vis absorption band, resulting in a strong color change visible to the naked eye. nih.gov Other systems, such as a cap-type Schiff base, have been developed for the simultaneous detection of Zn²⁺ through fluorescence enhancement and Fe²⁺ and Cu²⁺ through distinct colorimetric responses. rsc.org

Understanding the binding interaction between the chemosensor and the metal cation is crucial for optimizing sensor design. Job's plot analysis, derived from UV-vis or fluorescence titrations, is a common method used to determine the binding stoichiometry of the resulting complex.

Research has revealed varied binding ratios depending on the specific sensor and cation. For instance, the PMDP sensor forms a complex with both Cu²⁺ and Fe²⁺ in a 1:2 ratio (Sensor:Metal). mdpi.com In contrast, a different Schiff base sensor developed for Al³⁺ was found to form a 1:1 complex. rsc.org The chemosensor 1-(pyren-1-yl)-N,N-bis-(pyridine-2-ylmethyl)methanamine exhibits different stoichiometries for different ions, binding with Cu²⁺ in a 1:1 ratio and with Fe³⁺ in a 2:1 ratio. nih.gov These findings, often supported by mass spectrometry, confirm the specific coordination modes between the ligand and the metal ions. mdpi.comnih.gov

| Chemosensor Derivative | Target Cation(s) | Binding Stoichiometry (Sensor:Metal) | Reference |

|---|---|---|---|

| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Cu²⁺, Fe²⁺ | 1:2 | mdpi.com |

| 1-(pyren-1-yl)-N,N-bis-(pyridine-2-ylmethyl)methanamine | Cu²⁺ | 1:1 | nih.gov |

| 1-(pyren-1-yl)-N,N-bis-(pyridine-2-ylmethyl)methanamine | Fe³⁺ | 2:1 | nih.gov |

| (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine | Cu²⁺ | 1:1 | nih.govacs.org |

| Novel Schiff-base fluorescent sensor (HL) | Al³⁺ | 1:1 | rsc.org |

The efficacy of a chemosensor is determined by its selectivity (ability to detect a specific analyte in the presence of other competing species) and its sensitivity (the lowest concentration of the analyte that can be reliably detected). This compound derivatives have demonstrated exceptional performance in both regards.

For example, the PMDP sensor shows excellent selectivity for Cu²⁺ and Fe²⁺ over a wide range of other metal ions, including Cd²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺. mdpi.com The detection limits (LOD) for Cu²⁺ and Fe²⁺ were calculated to be 0.42 μM and 0.51 μM, respectively, indicating high sensitivity. mdpi.com The dual-channel sensor for Bi³⁺ and Al³⁺, nicotinic acid pyren-1-ylmethylene-hydrazide , also showed high selectivity and achieved even lower detection limits of 0.12 µM for Bi³⁺ and 0.17 µM for Al³⁺. nih.gov The PAI probe for Al³⁺ boasts a remarkably low detection limit of 3.07 x 10⁻⁸ M. nih.gov These low detection limits are often well below the maximum levels permitted in drinking water by organizations like the World Health Organization (WHO), highlighting their practical utility. nih.gov

| Chemosensor Derivative | Target Analyte | Detection Limit (LOD) | Association Constant (Kₐ) | Reference |

|---|---|---|---|---|

| Nicotinic acid pyren-1-ylmethylene-hydrazide | Bi³⁺ | 0.12 µM | 1.27 × 10⁴ M⁻¹ | nih.gov |

| Nicotinic acid pyren-1-ylmethylene-hydrazide | Al³⁺ | 0.17 µM | 1.53 × 10⁴ M⁻¹ | nih.gov |

| Dimethyl 5-((pyren-1-ylmethylene)amino)isophthalate (PAI) | Al³⁺ | 0.0307 µM (3.07 × 10⁻⁸ M) | Not Reported | nih.gov |

| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Cu²⁺ | 0.42 µM | Not Reported | mdpi.com |

| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Fe²⁺ | 0.51 µM | Not Reported | mdpi.com |

While cation sensing is more common, the pyrene-hydrazone framework can also be tailored for the detection of anions. This is typically achieved by incorporating recognition sites that can form hydrogen bonds or interact with anions through other mechanisms.

A pyrene-based probe featuring a hydrazone unit has been specifically synthesized as a selective colorimetric and "turn-on" fluorescent sensor for the cyanide anion (CN⁻). nih.gov The sensing mechanism is based on the deprotonation of the N-H proton of the hydrazone by the basic cyanide anion. This event triggers a distinct color change and a significant enhancement in fluorescence intensity, allowing for naked-eye detection. nih.gov This chemosensor demonstrates high selectivity for cyanide over other anions, with a binding strength (Kₐ) of 2.0 x 10⁴ M⁻¹. nih.gov The detailed spectroscopic studies confirmed that the interaction is governed by the selective molecular complexation of the sensor with the cyanide anion. researchgate.net

Detection and Discrimination of Anions

Hydrazine (N₂H₄) Sensing Mechanisms

Derivatives of this compound have been engineered as effective fluorescent probes for the detection of hydrazine (N₂H₄). A notable example is 2-(pyren-1-ylmethylene)malononitrile (PMM), which demonstrates a distinct sensing mechanism based on a chemical reaction with hydrazine. The interaction between PMM and hydrazine involves a 1,4-addition reaction, leading to the formation of a new azine product, Py-Az. nih.gov

This chemical transformation results in a significant change in the photophysical properties of the sensor. The reaction with hydrazine causes a ratiometric shift in the fluorescence emission. Specifically, a new emission peak emerges at approximately 458 nm, accompanied by a simultaneous decrease in the emission intensity at 540 nm. nih.gov This ratiometric response allows for a more reliable and quantitative detection of hydrazine, as the ratio of intensities at two different wavelengths is measured, minimizing the effects of environmental factors and probe concentration. nih.gov

The sensing mechanism can be summarized in the following table:

| Sensor | Analyte | Reaction Pathway | Fluorescence Response |

| 2-(pyren-1-ylmethylene)malononitrile (PMM) | Hydrazine (N₂H₄) | 1,4-addition reaction to form Py-Az | Ratiometric: New peak at 458 nm, decrease at 540 nm. nih.gov |

Hydrogen Sulfide (B99878) (H₂S) Discrimination via Distinct Reaction Pathways

The same derivative, 2-(pyren-1-ylmethylene)malononitrile (PMM), also exhibits sensitivity towards hydrogen sulfide (H₂S), yet it can effectively discriminate H₂S from hydrazine due to a different reaction pathway that produces a product with a distinct emission profile. nih.gov Similar to hydrazine, H₂S undergoes a 1,4-addition reaction with PMM. However, the resulting product is different from the azine formed with hydrazine.

The reaction with H₂S leads to a ratiometric fluorescence response characterized by an increase in the pyrene monomer emission and a concurrent decrease in the emission at 540 nm. nih.gov This distinct spectral change allows for the clear differentiation between the presence of hydrazine and hydrogen sulfide. This capability is particularly valuable for applications where both species may be present and need to be independently quantified. nih.gov

The discriminatory sensing mechanism is highlighted below:

| Sensor | Analyte | Reaction Pathway | Fluorescence Response |

| 2-(pyren-1-ylmethylene)malononitrile (PMM) | Hydrogen Sulfide (H₂S) | 1,4-addition reaction | Ratiometric: Increase in pyrene monomer emission, decrease at 540 nm. nih.gov |

Cyanide (CN⁻) Detection and Optical Response

Pyrene-hydrazone based chemosensors have been developed for the selective detection of the highly toxic cyanide anion (CN⁻). The sensing mechanism for cyanide is distinct from that of hydrazine and H₂S and often involves a different photophysical process. A pyrene-based probe incorporating a hydrazone unit has been shown to be a selective colorimetric and "turn-on" fluorescent sensor for cyanide. researchgate.net

The detection of cyanide by this type of sensor is governed by a Photoinduced Electron Transfer (PET) mechanism. In its free state, the sensor may exhibit quenched fluorescence. Upon interaction with cyanide, the electronic properties of the hydrazone moiety are altered, which can inhibit the PET process, leading to a significant enhancement of the pyrene fluorescence. This "turn-on" response provides a clear signal for the presence of cyanide. researchgate.net The binding of cyanide to the sensor also induces a visible color change, allowing for naked-eye detection. researchgate.net

The key features of cyanide detection are summarized in the table below:

| Sensor Type | Analyte | Sensing Principle | Optical Response |

| Pyrene-hydrazone derivative | Cyanide (CN⁻) | Inhibition of Photoinduced Electron Transfer (PET) | "Turn-on" fluorescence and colorimetric change. researchgate.net |

Azide (B81097) (N₃⁻) Interactions and Binding Affinities

Currently, there is a notable lack of specific research in the scientific literature detailing the interactions and binding affinities of this compound or its close derivatives with the azide anion (N₃⁻). While pyrene-based fluorescent probes have been developed for a wide range of anions, the specific recognition of azide by this particular class of compounds remains an area that requires further investigation. The design of chemosensors for azide would likely involve the engineering of a specific binding pocket or interaction site that can selectively accommodate the linear geometry and electronic properties of the azide ion.

Mechanistic Insights into Sensing Phenomena

The sensing capabilities of this compound and its derivatives are rooted in fundamental photophysical processes, primarily Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). These mechanisms dictate the changes in fluorescence observed upon analyte binding.

Photoinduced Electron Transfer (PET) Processes